molecular formula C18H15N3O B6463130 (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one CAS No. 2549133-37-9

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one

Cat. No.: B6463130
CAS No.: 2549133-37-9
M. Wt: 289.3 g/mol
InChI Key: KERPYHWFGASTSA-VAWYXSNFSA-N
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Description

The compound (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that features a triazole ring, a benzyl group, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Benzylation: The triazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Aldol Condensation: The final step involves an aldol condensation between the benzylated triazole and benzaldehyde in the presence of a base such as sodium hydroxide to form the phenylprop-2-en-1-one moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound could be studied for its effects on various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one: Similar structure but lacks the benzyl group.

    (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but has a methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzyl group and the phenylprop-2-en-1-one moiety in (2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylprop-2-en-1-one makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(1-benzyltriazol-4-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(16-9-5-2-6-10-16)12-11-17-14-21(20-19-17)13-15-7-3-1-4-8-15/h1-12,14H,13H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERPYHWFGASTSA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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